molecular formula C14H14BrNO B14220501 8-Bromo-4-methyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one CAS No. 736155-97-8

8-Bromo-4-methyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one

Cat. No.: B14220501
CAS No.: 736155-97-8
M. Wt: 292.17 g/mol
InChI Key: ONZNEFRNIRNYNO-UHFFFAOYSA-N
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Description

8-Bromo-4-methyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one is a chemical compound with the molecular formula C13H14BrNO. It is a derivative of benzoquinolizine, characterized by the presence of a bromine atom at the 8th position and a methyl group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-4-methyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one typically involves multi-step organic reactions. One common method involves the bromination of 4-methyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 8th position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-4-methyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinolizinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced form.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Bromo-4-methyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-4-methyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-4-methyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methyl groups influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

736155-97-8

Molecular Formula

C14H14BrNO

Molecular Weight

292.17 g/mol

IUPAC Name

8-bromo-4-methyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one

InChI

InChI=1S/C14H14BrNO/c1-9-12-4-2-10-8-11(15)3-5-13(10)16(12)7-6-14(9)17/h3,5,8H,2,4,6-7H2,1H3

InChI Key

ONZNEFRNIRNYNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC3=C(N2CCC1=O)C=CC(=C3)Br

Origin of Product

United States

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